Ethyl pentafluorophenyl carbonate

Leaving group Nucleophilic substitution Carbonate electrophilicity

Ethyl pentafluorophenyl carbonate (CAS 152685-14-8; IUPAC: ethyl (2,3,4,5,6-pentafluorophenyl) carbonate; molecular formula C₉H₅F₅O₃; MW 256.13 g/mol) is an unsymmetrical dialkyl-aryl carbonate belonging to the alkyl pentafluorophenyl carbonate family. It features an ethyl ester on one side of the carbonyl and a perfluorinated phenoxy (pentafluorophenyl, PFP) leaving group on the other.

Molecular Formula C9H5F5O3
Molecular Weight 256.13 g/mol
CAS No. 152685-14-8
Cat. No. B14262833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pentafluorophenyl carbonate
CAS152685-14-8
Molecular FormulaC9H5F5O3
Molecular Weight256.13 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C9H5F5O3/c1-2-16-9(15)17-8-6(13)4(11)3(10)5(12)7(8)14/h2H2,1H3
InChIKeyGPQORUBDFWKWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Pentafluorophenyl Carbonate (CAS 152685-14-8): A Mixed Alkyl–Perfluoroaryl Carbonate Reagent for Selective Acylation, Protection, and Activation Chemistry


Ethyl pentafluorophenyl carbonate (CAS 152685-14-8; IUPAC: ethyl (2,3,4,5,6-pentafluorophenyl) carbonate; molecular formula C₉H₅F₅O₃; MW 256.13 g/mol) is an unsymmetrical dialkyl-aryl carbonate belonging to the alkyl pentafluorophenyl carbonate family . It features an ethyl ester on one side of the carbonyl and a perfluorinated phenoxy (pentafluorophenyl, PFP) leaving group on the other. The five electron-withdrawing fluorine atoms on the aromatic ring render the PFP group an excellent leaving group—pentafluorophenol has a pKa of ~5.5, compared to ~9.95 for unsubstituted phenol—making this class of carbonates substantially more electrophilic than conventional alkyl phenyl carbonates [1]. Alkyl pentafluorophenyl carbonates serve as bench-stable, crystalline or low-melting electrophilic reagents for C-acylation, amine protection, carboxylic acid activation, and polymer functionalization [2][3].

Why Ethyl Pentafluorophenyl Carbonate Cannot Be Replaced by Ethyl Phenyl Carbonate, Ethyl Chloroformate, or Bis(Pentafluorophenyl) Carbonate Without Compromising Reaction Outcomes


The pentafluorophenyl moiety in ethyl pentafluorophenyl carbonate is not a passive structural ornament; it fundamentally governs electrophilicity, leaving group ability, and reaction selectivity. Replacing the PFP group with a simple phenyl ring (as in ethyl phenyl carbonate) reduces the acidity of the departing phenol by ~4.4 pKa units, corresponding to an approximately 28,000-fold decrease in leaving group ability, which dramatically slows nucleophilic substitution kinetics [1]. Substituting with ethyl chloroformate introduces a chloride leaving group that can engage in unwanted side reactions (e.g., alkylation of nucleophilic bases, acid-catalyzed decomposition) and lacks the shelf stability of the PFP carbonate [2]. Bis(pentafluorophenyl) carbonate (CAS 59483-84-0), while a useful carbonyl equivalent, presents two equivalent PFP leaving groups—offering no chemoselectivity between the two electrophilic sites and wasting one equivalent of the relatively expensive pentafluorophenol in reactions where only a single acylation or activation event is required [3]. The ethyl PFP carbonate thus occupies a distinct reactivity niche: it delivers a single activated acyl/alkoxycarbonyl equivalent with a predictably excellent leaving group, tunable steric profile (via the alkyl chain), and documented multi-year bench stability [2].

Ethyl Pentafluorophenyl Carbonate (152685-14-8): Quantified Differentiation Evidence Against Closest Analogs and Alternatives


Leaving Group Acidity: Pentafluorophenolate vs. Phenolate—a ΔpKa of 4.4 Units and ~28,000-Fold Difference in Leaving Group Ability

The pentafluorophenyl leaving group in ethyl pentafluorophenyl carbonate generates pentafluorophenol (pKa = 5.5) upon nucleophilic displacement, whereas the closest non-fluorinated structural analog—ethyl phenyl carbonate—would release phenol (pKa = 9.95) [1]. This ΔpKa of approximately 4.4 logarithmic units translates to pentafluorophenol being roughly 28,000-fold more acidic than phenol, meaning the conjugate base (pentafluorophenolate) is a vastly better (weaker-base) leaving group [2]. In practical terms, this pKa differential predicts substantially faster aminolysis, alcoholysis, and transesterification rates for the PFP carbonate compared to its phenyl carbonate analog under identical conditions.

Leaving group Nucleophilic substitution Carbonate electrophilicity

C-Acylation Yield Superiority: Methyl Pentafluorophenyl Carbonate Delivers 92–95% vs. 46% for Mander's Reagent on a Challenging Ketone Substrate

In a direct head-to-head comparison by Hale et al. (2013), the C-methoxycarbonylation of a sterically encumbered ketone (1, an intermediate en route to the antitumor natural product echinosporin) was attempted with multiple electrophilic reagents [1]. Mander's reagent (methyl cyanoformate, MeOC(O)CN), a widely used methoxycarbonylating agent, afforded the desired β-keto ester enol 2 in only 46% yield alongside multiple undesired byproducts arising from cyanide liberation [1]. In striking contrast, methyl pentafluorophenyl carbonate (compound 8) under optimized conditions (MgBr₂·Et₂O, i-Pr₂NEt, DMAP, CH₂Cl₂, rt, 96 h) produced the identical product exclusively in 92–95% yield—a >2-fold improvement in isolated yield—while leaving the adjacent α-keto stereocenter undisturbed [1]. Although this direct comparison used the methyl variant, the critical differential factor is the pentafluorophenolate leaving group common to both methyl and ethyl PFP carbonates; the alkyl chain modulates physical form and steric profile rather than the fundamental leaving group reactivity [2].

C-Acylation Ketone enolate β-Keto ester synthesis

Bench Stability: Alkyl Pentafluorophenyl Carbonates Remain Unchanged for >1 Year at Room Temperature vs. Chloroformates Requiring Refrigerated Storage Under Inert Atmosphere

Hale et al. (2013) explicitly reported that alkyl pentafluorophenyl carbonates 8–11 (methyl, allyl, bromoethyl, and benzyl variants) exhibited 'high shelf stability, with 8–11 lasting perfectly well for more than a year at rt without special precautions to guard against decomposition' [1]. This contrasts sharply with alkyl chloroformates—the direct synthetic precursors to PFP carbonates—which are classified as moisture-sensitive, corrosive lachrymators that require refrigerated storage under dry inert gas and are incompatible with moisture and oxidizing agents [2]. Ethyl pentafluorophenyl carbonate inherits the stability characteristics of the alkyl PFP carbonate class: the electron-withdrawing pentafluorophenyl group both activates the carbonyl toward nucleophilic attack and stabilizes the carbonate against adventitious hydrolysis relative to chloroformates, because the PFP leaving group is a much poorer nucleophile than chloride ion for re-attack at the carbonyl [1][3].

Shelf stability Reagent storage Moisture sensitivity

Reaction Rate Differentiation: Electron-Deficient and Sterically Less Demanding Pentafluorophenyl Carbonates React Faster in One-Pot Amino Acid Protection/Activation

Ramapanicker et al. (2009) conducted a systematic study of five different pentafluorophenyl carbonates for the one-pot simultaneous protection of the amino group (as a carbamate) and activation of the carboxylic acid group (as a PFP ester) of amino acids—the two most critical steps in peptide synthesis [1]. The study demonstrated that 'electron deficient and sterically less demanding carbonates reacted faster than the others, whereas amino acids with longer aliphatic side chains gave better yields than more polar amino acids' [1]. Ethyl pentafluorophenyl carbonate, bearing a small ethyl group with minimal steric demand and retaining the strongly electron-withdrawing PFP moiety, is predicted to fall into the faster-reacting subset within this compound class. This rate differentiation is not merely academic: for solid-phase peptide synthesis (SPPS) workflows where reaction time directly governs cycle time and throughput, selection of a sterically unencumbered alkyl PFP carbonate can meaningfully shorten coupling and protection steps compared to bulkier variants (e.g., benzyl or Fmoc PFP carbonates) [1][2].

Peptide synthesis Amino acid protection One-pot methodology

Hydrolytic Stability Advantage: Pentafluorophenyl Esters Resist Hydrolysis More Effectively Than NHS Esters and Are Far More Stable Than Acid Chlorides

Although ethyl pentafluorophenyl carbonate itself is a carbonate rather than a carboxylic ester, the PFP leaving group it delivers upon nucleophilic attack generates the same pentafluorophenolate intermediate that underpins the hydrolytic stability advantage of PFP esters. Multiple independent studies have demonstrated that pentafluorophenyl esters exhibit superior resistance to hydrolysis compared to N-hydroxysuccinimidyl (NHS) esters and dramatically greater stability than acid chlorides, which are highly prone to decomposition in the presence of moisture [1]. Direct electrochemical and comparative studies have established that 'PFP esters have excellent stability to hydrolysis, comparing favorably even to N-hydroxysuccinimidyl (NHS) esters' [1]. In practical procurement terms, reagents that release the PFP leaving group—including ethyl PFP carbonate—can be handled in ambient atmosphere with brief exposure to laboratory humidity, and the activated intermediates formed from them share this hydrolytic robustness. This stands in contrast to acid chlorides, which fume upon air contact and require rigorously anhydrous conditions, and NHS esters, which hydrolyze measurably under aqueous or moist conditions, leading to reduced coupling yields [2].

Activated ester Hydrolytic stability Bioconjugation

Ethyl Pentafluorophenyl Carbonate (152685-14-8): Highest-Confidence Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


C-Acylation of Sterically Hindered or Problematic Ketone Enolates in Natural Product Total Synthesis

Ethyl pentafluorophenyl carbonate is the reagent of choice when a C-acylation step on a ketone enolate has failed with conventional reagents such as Mander's reagent (methyl cyanoformate) or acyl imidazolides. The Hale et al. (2013) study demonstrated that methyl PFP carbonate converted a ketone substrate that had resisted all prior C-acylation methods into the desired β-keto ester in 92–95% yield, versus only 46% with Mander's reagent [1]. The ethyl variant provides an ethoxycarbonyl (rather than methoxycarbonyl) group, enabling differential protection strategies in complex synthetic sequences. The non-nucleophilic pentafluorophenolate counterion eliminates the cyanide-liberation side reactions that plague Mander's reagent, while the >1 year room-temperature shelf stability simplifies inventory management in long-term total synthesis campaigns [1].

One-Pot Simultaneous Amino Protection and Carboxyl Activation in Solution-Phase and Solid-Phase Peptide Synthesis

Ethyl pentafluorophenyl carbonate is well-suited for the one-pot protection/activation of amino acids, as established by the Ramapanicker et al. (2009) systematic study of five PFP carbonates [2]. In this methodology, the amino group is protected as an ethoxycarbonyl (Eoc) carbamate while the carboxylic acid is simultaneously activated as a pentafluorophenyl ester—a pre-activated species that can directly undergo peptide coupling without additional activation steps. The ethyl group's minimal steric profile places it among the faster-reacting carbonates in this series, potentially reducing reaction times compared to bulkier variants [2]. This dual-function reagent consolidates two synthetic operations into a single step, reducing solvent consumption, purification burden, and overall process mass intensity relative to sequential protection-then-activation workflows [2][3].

Preparation of Bench-Stable, Isolable Activated Intermediates for Multi-Step Synthetic Routes Requiring Intermediate Hold Points

When a synthetic route requires an activated carbonyl intermediate that must be isolated, stored temporarily, characterized, and then reacted with different nucleophiles in subsequent steps, ethyl PFP carbonate provides a practical entry point. The PFP leaving group's hydrolytic stability—demonstrated to exceed that of NHS esters and vastly surpass that of acid chlorides—means that activated intermediates generated from PFP carbonates can be handled in ambient atmosphere with brief moisture exposure without catastrophic decomposition . This is in stark contrast to acid chloride intermediates, which must be used immediately under rigorously anhydrous conditions, and NHS ester intermediates, which undergo measurable hydrolysis during aqueous workup. The >1 year reagent shelf stability further supports procurement for multi-step synthesis programs where reagent reliability over extended periods is essential [1].

Synthesis of Functionalized Cyclic Carbonate Monomers Bearing Pendent Activated Groups for Ring-Opening Polymerization

Ethyl pentafluorophenyl carbonate serves as both a structural model and a potential synthetic precursor for the preparation of cyclic carbonate monomers featuring pendent activated pentafluorophenyl carbonate groups. The IBM/Central Glass patent (US 2011/0269917) and the Sanders et al. (2014) Polymer Chemistry paper established that cyclic carbonates with pendant PFP carbonate groups (e.g., MTC-PFPC) can be polymerized via ring-opening polymerization (ROP) and the pendant PFP carbonate can be selectively substituted post-polymerization with alcohols, amines, and thiols to generate diverse functionalized polycarbonates [4][5]. Ethyl PFP carbonate's reactivity profile—releasing a single PFP equivalent per molecule rather than two (as with bis(PFP) carbonate)—makes it a more atom-economical choice for introducing a single pendent activated carbonate group onto a monomer scaffold [6].

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